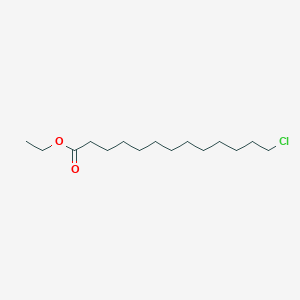
Ethyl 13-chlorotridecanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 13-chlorotridecanoate is an organic compound with the molecular formula C15H29ClO2 It is an ester derivative of tridecanoic acid, where the 13th carbon is substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 13-chlorotridecanoate can be synthesized through the esterification of 13-chlorotridecanoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves refluxing the mixture to drive the reaction to completion and then purifying the product through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and solvents that are easily recoverable and reusable is also a common practice to enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 13-chlorotridecanoate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 13-chlorotridecanoic acid and ethanol.
Reduction: It can be reduced to form the corresponding alcohol, 13-chlorotridecanol, using reducing agents like lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form 13-hydroxytridecanoate.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions in aqueous or alcoholic solutions.
Major Products
Hydrolysis: 13-chlorotridecanoic acid and ethanol.
Reduction: 13-chlorotridecanol.
Substitution: 13-hydroxytridecanoate.
Scientific Research Applications
Ethyl 13-chlorotridecanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds, particularly in the development of new materials and chemicals.
Biology: It can be used in studies involving lipid metabolism and the role of chlorinated fatty acids in biological systems.
Medicine: Research into its potential as a precursor for pharmaceuticals and its effects on biological pathways.
Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism by which ethyl 13-chlorotridecanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes involved in lipid metabolism, altering the pathways and influencing cellular functions. The chlorine atom can also participate in various chemical reactions, making the compound a versatile intermediate in synthetic chemistry.
Comparison with Similar Compounds
Ethyl 13-chlorotridecanoate can be compared with other chlorinated fatty acid esters, such as:
- Ethyl 12-chlorododecanoate
- Ethyl 14-chlorotetradecanoate
These compounds share similar structures but differ in the position of the chlorine atom and the length of the carbon chain. The unique position of the chlorine atom in this compound may confer distinct reactivity and properties, making it suitable for specific applications where other compounds may not be as effective.
Properties
Molecular Formula |
C15H29ClO2 |
|---|---|
Molecular Weight |
276.84 g/mol |
IUPAC Name |
ethyl 13-chlorotridecanoate |
InChI |
InChI=1S/C15H29ClO2/c1-2-18-15(17)13-11-9-7-5-3-4-6-8-10-12-14-16/h2-14H2,1H3 |
InChI Key |
DQUSJPDDHKYTKY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCCCCCCCCCCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















